4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one 4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC0990265
InChI: InChI=1S/C17H11FINO2/c1-10-6-7-12(8-14(10)19)16-20-15(17(21)22-16)9-11-4-2-3-5-13(11)18/h2-9H,1H3/b15-9-
SMILES: CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I
Molecular Formula: C17H11FINO2
Molecular Weight: 407.18 g/mol

4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one

CAS No.:

Cat. No.: VC0990265

Molecular Formula: C17H11FINO2

Molecular Weight: 407.18 g/mol

* For research use only. Not for human or veterinary use.

4-(2-fluorobenzylidene)-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5(4H)-one -

Specification

Molecular Formula C17H11FINO2
Molecular Weight 407.18 g/mol
IUPAC Name (4Z)-4-[(2-fluorophenyl)methylidene]-2-(3-iodo-4-methylphenyl)-1,3-oxazol-5-one
Standard InChI InChI=1S/C17H11FINO2/c1-10-6-7-12(8-14(10)19)16-20-15(17(21)22-16)9-11-4-2-3-5-13(11)18/h2-9H,1H3/b15-9-
Standard InChI Key BUQFGZVMMNOYDN-DHDCSXOGSA-N
Isomeric SMILES CC1=C(C=C(C=C1)C2=N/C(=C\C3=CC=CC=C3F)/C(=O)O2)I
SMILES CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I
Canonical SMILES CC1=C(C=C(C=C1)C2=NC(=CC3=CC=CC=C3F)C(=O)O2)I

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator